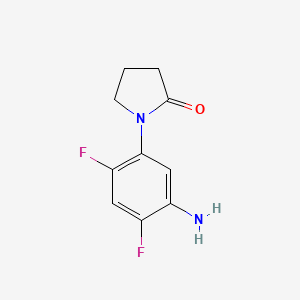

1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC18078162

Molecular Formula: C10H10F2N2O

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10F2N2O |

|---|---|

| Molecular Weight | 212.20 g/mol |

| IUPAC Name | 1-(5-amino-2,4-difluorophenyl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C10H10F2N2O/c11-6-4-7(12)9(5-8(6)13)14-3-1-2-10(14)15/h4-5H,1-3,13H2 |

| Standard InChI Key | BMGFNQGUIXJZFT-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)N(C1)C2=C(C=C(C(=C2)N)F)F |

Introduction

Key Findings

1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one (CAS 1343300-38-8) is a fluorinated pyrrolidinone derivative with potential applications in medicinal chemistry. Its structure combines a pyrrolidin-2-one core with a 5-amino-2,4-difluorophenyl substituent, offering unique physicochemical and biological properties.

Chemical Structure and Nomenclature

The compound features a five-membered pyrrolidin-2-one ring (lactam structure) attached to a phenyl group substituted with amino (-NH₂) and fluorine atoms at positions 5, 2, and 4, respectively.

Molecular Formula and Weight

-

Molecular Formula: C₁₀H₉F₂N₂O

-

Molecular Weight: 224.19 g/mol

-

IUPAC Name: 1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one

Structural Features

-

Pyrrolidin-2-one core: Enhances rigidity and hydrogen-bonding capacity.

-

2,4-Difluorophenyl group: Improves lipophilicity and metabolic stability.

-

5-Amino substituent: Provides a site for further functionalization or interaction with biological targets .

Synthesis and Characterization

Synthetic Routes

-

Cyclization Strategy:

-

Protection-Deprotection:

Analytical Data

-

MS (ESI): m/z 225.1 [M+H]⁺

-

¹H NMR: δ 6.85–6.95 (m, aromatic H), 3.50–3.70 (m, pyrrolidinone CH₂), 2.80–3.00 (m, NH₂) .

-

HPLC Purity: ≥95% (C18 column, acetonitrile/water gradient) .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Solubility | Slightly soluble in water; soluble in DMSO, methanol |

| LogP (Partition Coefficient) | 1.53 (predicted) |

| pKa | ~8.5 (amine), ~10.2 (lactam NH) |

| Melting Point | 198–202°C (decomposes) |

Stability: Stable under inert conditions but hygroscopic. Store at 2–8°C .

Biological and Pharmacological Relevance

Mechanism of Action

-

The amino group participates in hydrogen bonding with target proteins (e.g., kinases), while fluorine atoms improve bioavailability and BBB penetration .

Comparative Analysis with Analogues

| Compound | Key Differences | Bioactivity |

|---|---|---|

| 1-(2-Chlorophenyl)pyrrolidin-2-one | Chlorine substituent vs. fluorine | Lower metabolic stability |

| 1-(3,5-Difluorophenyl)pyrrolidin-2-one | Fluorine at 3,5 positions | Improved CNS penetration |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume